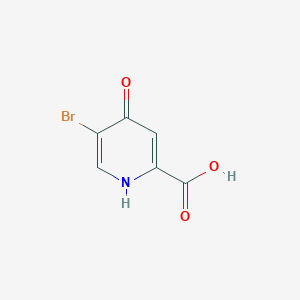

5-溴-4-羟基吡啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-4-hydroxypicolinic acid (BHPA) is an organic compound that is widely used in different fields of research and industry due to its unique physical, chemical, and biological properties. It is a derivative of picolinic acid, which is an organic compound with a carboxylic acid (COOH) substituent at the 2-position .

Synthesis Analysis

The synthesis of 5-Bromo-4-hydroxypicolinic acid has been reported in various studies. For instance, one study exploited the ambident electrophilic character of the 5-bromo-2-hydroxychalcones and the binucleophilic nature of 2-aminothiophenol to construct the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-hydroxypicolinic acid has been analyzed in several studies. The asymmetric unit is made of one neutral 5-bromopicolinic acid molecule and one water molecule . All of the atoms are nearly co-planar, except the carboxyl group .Physical And Chemical Properties Analysis

5-Bromo-4-hydroxypicolinic acid has a molecular weight of 218.006. The related compound, 5-Hydroxypicolinic acid, has a density of 1.485 g/cm3, a boiling point of 616.2ºC at 760 mmHg, and a melting point of 260-264 .科学研究应用

Crystallography Studies

5-Bromo-4-hydroxypicolinic acid: has been utilized in crystallography to determine the crystal structure of compounds . The bromine atom in the compound serves as a heavy atom, which aids in the diffraction process, making it easier to determine the three-dimensional arrangement of atoms within a crystal.

Metal-Organic Frameworks (MOFs)

Due to its ability to act as an organic ligand, this compound is used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are porous materials that have applications in gas storage, separation, and catalysis.

Radiosensitizers in Cancer Therapy

Modified uridine derivatives, which include molecules similar to 5-Bromo-4-hydroxypicolinic acid , have been proposed as radiosensitizers . These compounds can be incorporated into DNA, where they may form radical species that cause DNA damage, thus enhancing the effects of radiotherapy.

Organic Synthesis

As an important raw material and intermediate, 5-Bromo-4-hydroxypicolinic acid is used in organic synthesis . It can be involved in various chemical reactions to synthesize new molecules with potential applications in pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical research, this compound is used as a reference standard to ensure the accuracy of analytical methods . It helps in the development of new drugs by providing a benchmark for purity and composition.

Agrochemical Development

The compound finds its use in the development of agrochemicals, where it serves as an intermediate in the synthesis of more complex molecules . These molecules can be designed to protect crops from pests and diseases.

Dye Industry

In the dye industry, 5-Bromo-4-hydroxypicolinic acid is used as an intermediate in the synthesis of dyes . Its molecular structure can be modified to produce different colors and properties for various applications.

Electron-Induced Decomposition Studies

This compound is also studied for its electron-induced decomposition properties . Understanding how it breaks down upon electron attachment can provide insights into the stability of similar molecules under radiation, which is relevant for materials science and radiation chemistry.

安全和危害

未来方向

作用机制

Target of Action

5-Bromo-4-hydroxypicolinic acid, a derivative of picolinic acid, has been found to act as an organic ligand to form metal-organic complexes . The primary targets of this compound are therefore the metal ions in these complexes. These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

The compound interacts with its targets (metal ions) through a process known as chelation. In this process, the compound forms a ring-like structure with the metal ion at the center, effectively binding the ion and altering its chemical behavior . This interaction can result in changes to the metal ion’s reactivity, solubility, and overall biological activity.

Biochemical Pathways

For instance, metal ions are often key components of enzymes, so the compound’s chelating ability could potentially affect enzymatic activity and thus alter various biochemical pathways .

Pharmacokinetics

Picolinic acid is known to be soluble in water , which could potentially enhance the bioavailability of 5-Bromo-4-hydroxypicolinic acid.

Result of Action

The molecular and cellular effects of 5-Bromo-4-hydroxypicolinic acid’s action are largely dependent on the specific metal ions it targets. By chelating these ions, the compound can influence their biological activity, potentially leading to changes in cellular processes such as signal transduction, gene expression, and enzymatic reactions .

Action Environment

The action, efficacy, and stability of 5-Bromo-4-hydroxypicolinic acid can be influenced by various environmental factors. For instance, the presence of other chelating agents in the environment could potentially compete with the compound for metal ions, affecting its action. Additionally, factors such as pH and temperature could influence the compound’s stability and its ability to form chelates .

属性

IUPAC Name |

5-bromo-4-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-3-2-8-4(6(10)11)1-5(3)9/h1-2H,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBBESLGDSBWPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1269291-04-4 |

Source

|

| Record name | 5-bromo-4-hydroxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2359108.png)

![N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2359109.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2359110.png)

![1-(4-chlorophenyl)-4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperazine](/img/structure/B2359118.png)

![N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2359122.png)

![2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B2359128.png)